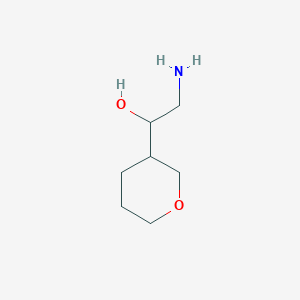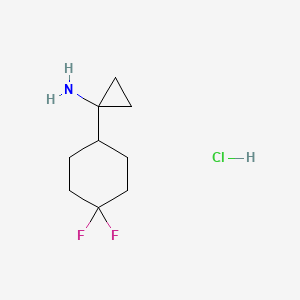
2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine is an organic compound characterized by the presence of both difluorophenyl and trifluoropropanamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol or amine derivative.
Applications De Recherche Scientifique
2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to and inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction can affect various physiological processes, including neurotransmission and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other difluorophenyl and trifluoromethyl derivatives, such as:
- 5-(3,5-Difluorophenyl)-3-trifluoromethylphenol
- 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one
Uniqueness
2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine is unique due to its specific combination of difluorophenyl and trifluoropropanamine groups, which confer distinct chemical properties and potential applications. Its ability to interact with specific molecular targets and pathways also sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H8F5N |
|---|---|
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
2-(3,5-difluorophenyl)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C9H8F5N/c10-6-1-5(2-7(11)3-6)8(4-15)9(12,13)14/h1-3,8H,4,15H2 |
Clé InChI |
GOLWNJPTKIPGCA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)C(CN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




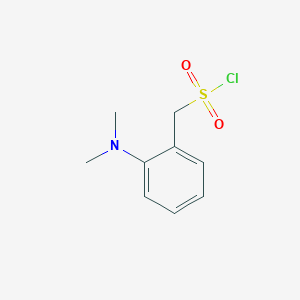
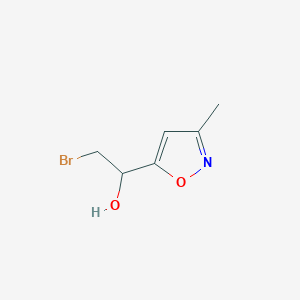


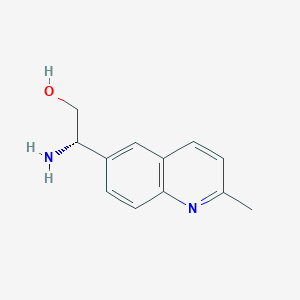
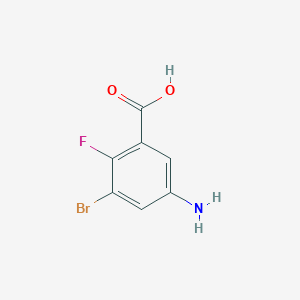
![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)
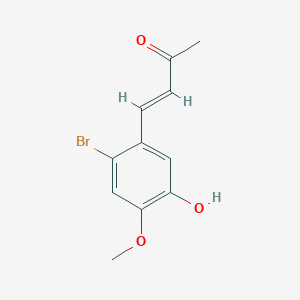

![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
